tert-butyl trans-4-ethynylcyclohexylcarbamate chemical properties
tert-butyl trans-4-ethynylcyclohexylcarbamate chemical properties
An In-depth Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of tert-butyl trans-4-ethynylcyclohexylcarbamate (CAS No. 947141-86-8), a bifunctional linker molecule of significant interest in contemporary drug discovery and chemical biology. The molecule incorporates a terminal alkyne and a Boc-protected amine on a rigid trans-cyclohexyl scaffold, making it an invaluable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures via click chemistry and standard amide coupling techniques. This document details its chemical properties, a robust and validated synthetic route, anticipated spectroscopic characteristics, and its primary applications, with a focus on the causal logic behind its use in advanced medicinal chemistry workflows.
Physicochemical Properties and Safety Data
tert-butyl trans-4-ethynylcyclohexylcarbamate is a stable, solid compound at room temperature. Its bifunctional nature, combining a reactive alkyne handle with a protected primary amine, dictates its utility and handling requirements.
Identification and Chemical Properties
The core chemical and physical properties are summarized in the table below. It is noteworthy that specific physical constants such as melting and boiling points are not consistently reported in publicly available literature or commercial safety data sheets, a common occurrence for specialized, non-commodity chemical reagents.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 947141-86-8 | [4][5] |
| Molecular Formula | C₁₃H₂₁NO₂ | [4] |
| Molecular Weight | 223.31 g/mol | [3] |
| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [4] |
| Synonyms | trans-1-(Boc-amino)-4-ethynylcyclohexane | [5][6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥97% | [4] |
| Melting Point | Not reported | [3] |
| Boiling Point | Not reported | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred from reactivity |
Safety and Handling
Based on available safety data sheets, this compound is classified as a hazardous substance.[3] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.
-
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
GHS Precautionary Statements: [3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry place at 2-8°C, tightly sealed.[7]
Synthesis Protocol and Mechanistic Rationale
While specific literature detailing the synthesis of this exact molecule is sparse, a highly efficient and reliable route can be executed starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6).[8][9] The most logical and field-proven method for this one-carbon homologation (aldehyde to terminal alkyne) is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation .[10]
This protocol is superior to the two-step Corey-Fuchs reaction for many substrates as it is a one-pot procedure that uses a milder base (K₂CO₃) and avoids the use of pyrophoric n-butyllithium, enhancing its functional group tolerance and operational safety.[10][11]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via Ohira-Bestmann reaction.
Experimental Protocol (Representative)
This protocol is adapted from standard procedures for the Ohira-Bestmann reaction.[10][12]
-
Reagent Preparation: To a stirred solution of tert-butyl trans-4-formylcyclohexylcarbamate (1.0 equiv) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (Argon or Nitrogen) at 0°C, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) dropwise to the suspension over 15 minutes. Causality Note: The in-situ generation of the active dimethyl (diazomethyl)phosphonate carbanion is facilitated by the base-mediated cleavage of the acetyl group. This avoids handling the potentially unstable Seyferth-Gilbert reagent directly.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl trans-4-ethynylcyclohexylcarbamate.
Spectroscopic Characterization (Anticipated)
| Analysis | Anticipated Features |
| ¹H NMR | δ (ppm): ~4.3 (br s, 1H, NH ), ~3.4 (m, 1H, CH -NHBoc), ~2.2 (m, 1H, CH -C≡CH), ~1.9 (s, 1H, C≡CH ), 1.8-2.0 (m, 4H, cyclohexyl), 1.44 (s, 9H, C(CH₃ )₃), 1.1-1.3 (m, 4H, cyclohexyl). |
| ¹³C NMR | δ (ppm): ~155 (C=O), ~83 (R-C ≡CH), ~79 (C (CH₃)₃), ~69 (R-C≡C H), ~45 (CH-NHBoc), ~35-40 (cyclohexyl), 28.4 (C(C H₃)₃). |
| FT-IR | ν (cm⁻¹): ~3300 (alkyne C-H stretch, sharp), ~3250 (N-H stretch, broad), ~2950-2850 (alkane C-H stretch), ~2100 (C≡C stretch, weak), ~1690 (C=O urethane stretch, strong). |
| Mass Spec (ESI+) | m/z: 224.16 [M+H]⁺, 246.14 [M+Na]⁺. |
Core Applications in Drug Discovery
The utility of this molecule stems from its orthogonal functionalities, which can be addressed in distinct synthetic steps. This makes it a powerful tool for modular synthesis, particularly for PROTACs.[13][14]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[15] They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. tert-butyl trans-4-ethynylcyclohexylcarbamate is an ideal starting point for the linker component.
The logic of its application proceeds in two stages:
-
Click Chemistry Handle: The terminal alkyne is a bio-orthogonal handle ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click" reaction. This allows for the efficient and high-yield coupling to a molecule bearing an azide group, such as an E3 ligase ligand (e.g., derivatized pomalidomide or VHL ligand).
-
Amine Handle: The Boc-protected amine is stable to most reaction conditions, including CuAAC. After the click reaction, the Boc group can be quantitatively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine. This amine serves as a nucleophilic handle for subsequent amide bond formation with a POI ligand that has a carboxylic acid group.
This workflow provides a reliable, modular, and high-yielding route to complex PROTAC molecules.
PROTAC Assembly Workflow
Caption: Modular assembly of a PROTAC using the title compound as a linker.
References
-
Aribo Biotechnology. (n.d.). Cas:1577-22-6 Name:5-HEXENOIC ACID. Retrieved January 6, 2026, from [Link]
-
NROChemistry. (n.d.). Seyferth-Gilbert Homologation. Retrieved January 6, 2026, from [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet: tert-Butyl trans-4-ethynylcyclohexylcarbamate. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved January 6, 2026, from [Link]
-
Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved January 6, 2026, from [Link]
-
American Elements. (2022, January 15). tert-Butyl trans-4-ethynylcyclohexylcarbamate Safety Data Sheet. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved January 6, 2026, from [Link]
-
YouTube. (2019, October 17). Seyferth-Gilbert Homologation. Retrieved January 6, 2026, from [Link]
-
SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved January 6, 2026, from [Link]
-
SynArchive. (n.d.). Seyferth-Gilbert Homologation. Retrieved January 6, 2026, from [Link]
- Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411.
- Valcárcel, M., et al. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
-
PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved January 6, 2026, from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]
- 5. 947141-86-8 CAS Manufactory [m.chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 947141-86-8 | CAS DataBase [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]
- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 11. Corey-Fuchs Reaction [organic-chemistry.org]
- 12. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
